molecular formula C18H28N2O4 B14620435 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one CAS No. 51316-00-8

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one

Cat. No.: B14620435
CAS No.: 51316-00-8
M. Wt: 336.4 g/mol
InChI Key: ZYXKGBNFYKDXJQ-UHFFFAOYSA-N
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Description

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant applications in the production of high-performance polyurethane products. This compound is also referred to as isophorone diisocyanate, which is an aliphatic diisocyanate used primarily as a curing agent by forming −NCO linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the reaction of isophorone with phosgene to produce isophorone diisocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where isophorone is reacted with phosgene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of high-performance polymers and coatings.

    Biology: Utilized in the development of biocompatible materials for medical devices.

    Medicine: Employed in drug delivery systems due to its ability to form stable polymers.

    Industry: Used in the production of adhesives, sealants, and binders

Mechanism of Action

The compound exerts its effects through the formation of −NCO linkages, which react with hydroxyl groups to form urethane linkages. This reaction is crucial in the production of polyurethanes, which are known for their durability and resistance to environmental degradation .

Comparison with Similar Compounds

Properties

CAS No.

51316-00-8

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one

InChI

InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2

InChI Key

ZYXKGBNFYKDXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1

Related CAS

58675-12-0

Origin of Product

United States

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